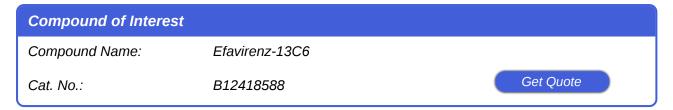


Application Notes and Protocols for Efavirenz- 13C6 in Therapeutic Drug Monitoring

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HIV-1 infections.[1] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is recommended to optimize treatment efficacy and minimize toxicity.[2] Plasma concentrations of efavirenz below 1,000 ng/mL have been associated with a higher risk of virologic failure, while concentrations exceeding 4,000 ng/mL are linked to an increased incidence of central nervous system (CNS) side effects.[2][3] The use of a stable isotope-labeled internal standard, such as **Efavirenz-13C6**, is crucial for the accurate quantification of efavirenz in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects.[4] This document provides detailed application notes and protocols for the use of **Efavirenz-13C6** in the therapeutic drug monitoring of efavirenz.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the therapeutic drug monitoring of efavirenz using an LC-MS/MS method with **Efavirenz-13C6** as an internal standard.

Table 1: Therapeutic Range and Toxic Levels of Efavirenz



Parameter	Concentration Range (ng/mL)	Associated Outcome	
Therapeutic Window	1,000 - 4,000	Optimal viral suppression and tolerability[2][3][5]	
Sub-therapeutic Level	< 1,000	Increased risk of virologic failure[2][3]	
Supratherapeutic/Toxic Level	> 4,000	Increased frequency of CNS side effects[2][6]	

Table 2: LC-MS/MS Method Parameters for Efavirenz Quantification

Parameter	Value
Internal Standard	Efavirenz-13C6[4]
Sample Volume	50 μL of human plasma[4]
Lower Limit of Quantification (LLOQ)	1.0 ng/mL[4]
Calibration Curve Range	1.0 - 2,500 ng/mL[4]
Linearity (r)	> 0.99[4]
MRM Transitions (m/z)	
Efavirenz	314.20 → 243.90[4]
Efavirenz-13C6 (Internal Standard)	320.20 → 249.90[4]
Retention Time	Approximately 2.6 min[4]
Total Run Time	5 min[4]

Table 3: Precision and Accuracy of the LC-MS/MS Method



Quality Control Sample	Intra-day Precision (% RSD)	Intra-day Accuracy (%)	Inter-day Precision (% RSD)	Inter-day Accuracy (%)
LLOQ	9.24	112	12.3	108
QC Samples	2.41 - 6.42	100 - 111	3.03 - 9.18	95.2 - 108

Data adapted

from a validated

LC-MS/MS

method for the

quantification of

efavirenz in

human plasma.

[4]

Experimental Protocols

- 1. Preparation of Stock and Working Solutions
- Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of efavirenz reference standard in 1% formic acid in acetonitrile.
- Efavirenz-13C6 Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving Efavirenz-13C6 in 1% formic acid in acetonitrile.[4]
- **Efavirenz-13C6** Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with 0.1% formic acid in acetonitrile to achieve a final concentration of 10 ng/mL.[4]
- Storage: Store stock solutions in amber glass vials at -20°C. Stability has been established for at least 3 months at this temperature.[4]
- 2. Sample Preparation (Protein Precipitation)
- Aliquot 50 μL of human plasma (from patient samples, calibration standards, or quality controls) into a microcentrifuge tube.



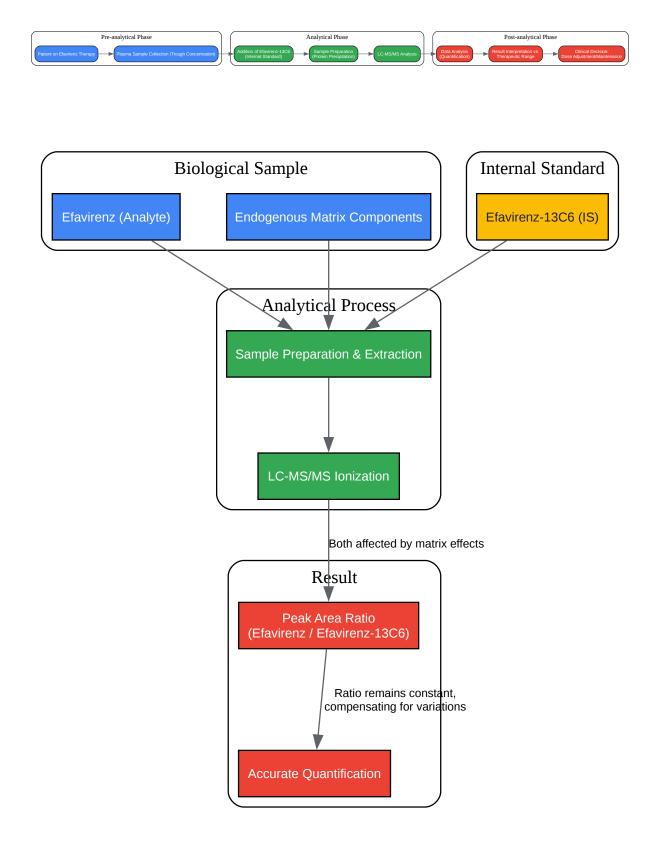
- Add a specified volume of the **Efavirenz-13C6** internal standard working solution.
- Add a protein precipitating agent, such as acetonitrile containing 0.1% formic acid.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and dilute with water (e.g., one-to-one dilution).[4]
- Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis
- Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ionization mode.[4]
- Chromatographic Column: A suitable reverse-phase column (e.g., C18).
- Mobile Phase A: 0.1% formic acid in water.[4]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
- Flow Rate: 0.3 mL/min.[4]
- Gradient Program: A gradient elution program should be optimized to achieve good separation of efavirenz and the internal standard from endogenous plasma components.
- Detection: Multiple reaction monitoring (MRM) is used for detection, with the specific transitions for efavirenz and Efavirenz-13C6 listed in Table 2.[4]
- 4. Data Analysis and Quantification
- Integrate the peak areas for both efavirenz and the **Efavirenz-13C6** internal standard.
- Calculate the peak area ratio of efavirenz to Efavirenz-13C6.



- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x) is typically used.
- Determine the concentration of efavirenz in the patient samples and quality controls by interpolating their peak area ratios from the calibration curve.

Visualizations





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